molecular formula C14H12N2O5S3 B2507236 (Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881828-63-3

(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2507236
CAS RN: 881828-63-3
M. Wt: 384.44
InChI Key: JOBFJVGMBTWUBI-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H12N2O5S3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Compounds structurally related to the query chemical have been synthesized and tested for their antimicrobial properties. These compounds showed significant activity against a range of microbial species. For instance, derivatives of 2-oxoindolin and thiazolidin have demonstrated antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer Applications

  • Carbonic Anhydrase Inhibitory and Anticancer Activity : Novel benzenesulfonamides derivatives incorporating the 2-oxoindolin structure have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoforms and anticancer potential. These compounds showed significant inhibition of tumor-associated carbonic anhydrase isoforms and exhibited promising anticancer activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

properties

IUPAC Name

2-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S3/c1-7-2-3-9-8(6-7)10(12(17)15-9)11-13(18)16(14(22)23-11)4-5-24(19,20)21/h2-3,6,18H,4-5H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQUCBMQSRHCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

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